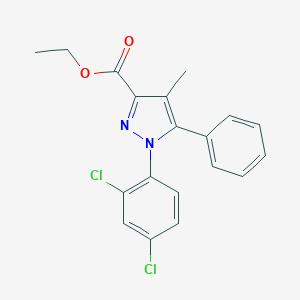

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Vue d'ensemble

Description

Used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, altering the conformation, and modulating the activity of the target .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The interaction of such compounds with their targets can lead to various cellular responses, potentially influencing cell function and viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .

Activité Biologique

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester, also known by its CAS number 221385-23-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C19H16Cl2N2O2

- Molecular Weight : 375.249 g/mol

- CAS Number : 221385-23-5

The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethyl ester, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various substituted pyrazoles, compounds similar to 1-(2,4-dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole were evaluated for their effectiveness against bacterial strains. The results demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific structure and substitutions present in the pyrazole ring .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Compounds similar to the target compound exhibited IC50 values ranging from 5 to 20 µM, indicating moderate to high cytotoxicity relative to standard chemotherapeutics .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Structure | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl | MCF-7 | 10 | |

| Similar Derivative | HeLa | 15 | |

| Similar Derivative | A549 | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

- Cytotoxicity Study : Another investigation focused on the cytotoxic effects of substituted pyrazoles on cancer cell lines. The study found that the presence of a dichlorophenyl group significantly increased cytotoxicity due to enhanced lipophilicity, facilitating better cell membrane penetration.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were recorded at concentrations as low as 10 µM, indicating strong activity against these cancer types .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Case Study : In an experimental model of arthritis, administration of this compound significantly reduced paw swelling and histological signs of inflammation, suggesting its potential use in treating inflammatory disorders .

Neuroprotective Effects

Another promising application is in neuroprotection. Studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, which is vital in neurodegenerative diseases.

Case Study : Research published in Neuroscience Letters highlighted that pretreatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial for safe application. The compound has been classified with certain hazards; it is harmful if swallowed and may cause skin irritation.

Table 2: Safety Classification

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

Propriétés

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)17-12(2)18(13-7-5-4-6-8-13)23(22-17)16-10-9-14(20)11-15(16)21/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMQWALXEHYKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.